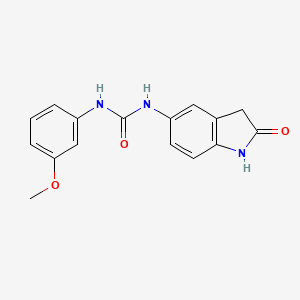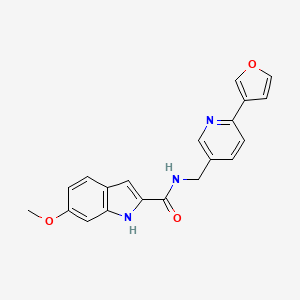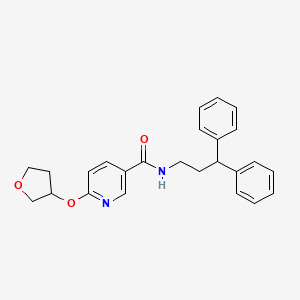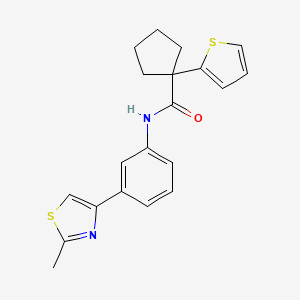
1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea" is a derivative of urea where the urea moiety is linked to a 2-oxoindolin-5-yl group and a methoxyphenyl group. This type of compound is part of a broader class of molecules that have been studied for their potential biological activities, including antiepileptic and anticancer properties. The methoxy group attached to the phenyl ring may influence the molecule's physical properties and its interaction with biological targets.
Synthesis Analysis
The synthesis of related urea derivatives typically involves the reaction of an isocyanate with an amine or the reaction of a phthalimide with an amine followed by deprotection. For example, a simple and efficient method for synthesizing similar compounds, such as 1-((aryl)(2-oxoindolin-3-yl)methyl)urea derivatives, has been reported using 2-indolinone, aromatic aldehyde, and urea or thiourea in the presence of p-TsOH in ethanol . This method provides good yields without the need for chromatography, suggesting that a similar approach could be used for the synthesis of "1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea."
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction . These studies provide detailed information about the conformation and configuration of the molecules. For instance, the crystal structure of a similar compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was determined, showing that it crystallizes in the monoclinic space group with specific cell parameters . The molecular conformation can significantly affect the compound's biological activity and interactions with target proteins.
Chemical Reactions Analysis
The urea derivatives can participate in various chemical reactions, primarily due to the reactivity of the urea moiety. They can form hydrogen bonds with other molecules, which is crucial for their potential as ligands in biological systems. For example, two polymorphs of a related compound showed different crystal packings due to the formation of distinct hydrogen-bond patterns . These interactions are essential for understanding the compound's behavior in different environments and its potential for forming complexes with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the urea nitrogen and the nature of the linked groups. The presence of a methoxy group in "1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea" could affect its lipophilicity and hydrogen-bonding capacity, which are important factors for its biological activity and pharmacokinetic profile. Antioxidant activity has been observed in compounds with methoxy substitutions on the phenyl ring, indicating that such substitutions can enhance the biological properties of these molecules .
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-13-4-2-3-11(9-13)17-16(21)18-12-5-6-14-10(7-12)8-15(20)19-14/h2-7,9H,8H2,1H3,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJUKTGSEYNQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B3019614.png)
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3019615.png)


![3-(3-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B3019618.png)


![2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3019622.png)
![methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019624.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3019628.png)
![Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3019630.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3019631.png)
